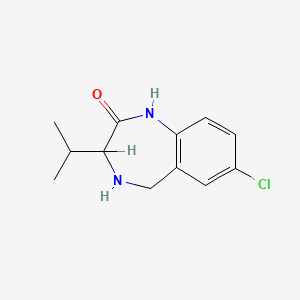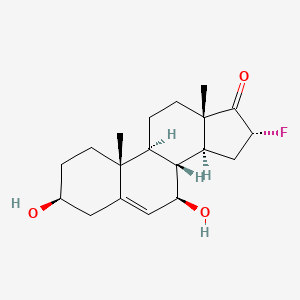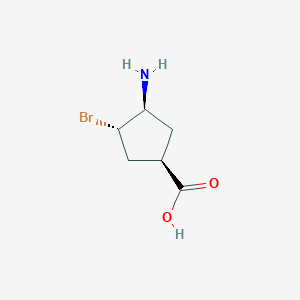
3-Amino-4-bromo-cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-bromo-cyclopentanecarboxylic acid is an organic compound that features a cyclopentane ring substituted with an amino group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-cyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the bromination of cyclopentanecarboxylic acid followed by the introduction of the amino group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromo-cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
3-Amino-4-bromo-cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-bromo-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and bromine substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group may facilitate interactions with active sites, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloro-cyclopentanecarboxylic acid: Similar structure with a chlorine atom instead of bromine.
3-Amino-4-fluoro-cyclopentanecarboxylic acid: Contains a fluorine atom at the 4-position.
3-Amino-4-iodo-cyclopentanecarboxylic acid: Features an iodine atom at the 4-position.
Uniqueness
3-Amino-4-bromo-cyclopentanecarboxylic acid is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
CAS No. |
262280-18-2 |
|---|---|
Molecular Formula |
C6H10BrNO2 |
Molecular Weight |
208.05 g/mol |
IUPAC Name |
(1R,3S,4S)-3-amino-4-bromocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10BrNO2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2,8H2,(H,9,10)/t3-,4-,5-/m0/s1 |
InChI Key |
UTQCSPOAKAVXDK-YUPRTTJUSA-N |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1N)Br)C(=O)O |
Canonical SMILES |
C1C(CC(C1N)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[(2-hydroxyethyl)amino]-](/img/structure/B15166501.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
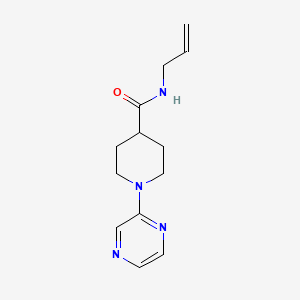

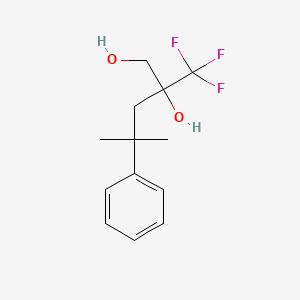
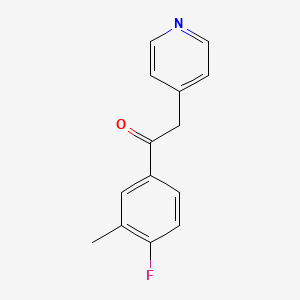
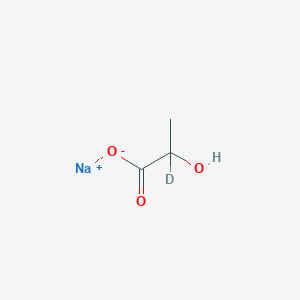
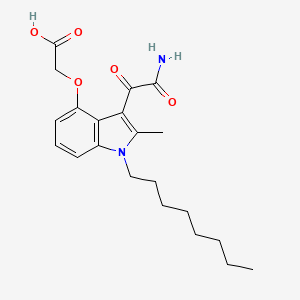
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
